molecular formula C24H22ClN3O3S B2954086 N-(5-chloro-2-methylphenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899962-40-4

N-(5-chloro-2-methylphenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2954086
CAS No.: 899962-40-4
M. Wt: 467.97
InChI Key: XMKMTQQOTGXUNZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a cyclopentyl ring, and a tricyclic diazatricyclo framework

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. This precursor is then reacted with a cyclopentyl derivative under specific conditions to form the intermediate compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide stands out due to its unique tricyclic diazatricyclo framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c1-14-10-11-15(25)12-18(14)26-20(29)13-32-24-27-21-17-8-4-5-9-19(17)31-22(21)23(30)28(24)16-6-2-3-7-16/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKMTQQOTGXUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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